3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol
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Overview
Description
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol is a chemical compound with the molecular formula C8H13N3O2 and a molecular weight of 183.21 g/mol . This compound is characterized by the presence of an oxadiazole ring fused to a pyrrolidine ring, with an ethyl group attached to the oxadiazole ring. It is primarily used in scientific research to study the biological and chemical properties of various substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol typically involves the reaction of ethyl hydrazinecarboxylate with 3-pyrrolidinone in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product . Column chromatography is often used to purify the compound, employing a hexane-ethyl acetate mixture as the eluent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The ethyl group on the oxadiazole ring can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced forms, and substituted analogs.
Scientific Research Applications
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol is widely used in scientific research due to its unique chemical structure and properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol can be compared with other similar compounds, such as:
- 3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol
- 3-(3-Propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol
- 3-(3-Butyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol
These compounds share a similar core structure but differ in the alkyl group attached to the oxadiazole ring. The uniqueness of this compound lies in its specific ethyl group, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-2-6-10-7(13-11-6)8(12)3-4-9-5-8/h9,12H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMXPLNGHRCQON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2(CCNC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1702395-73-0 |
Source
|
Record name | 3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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